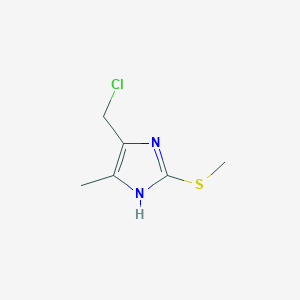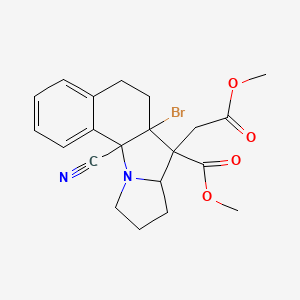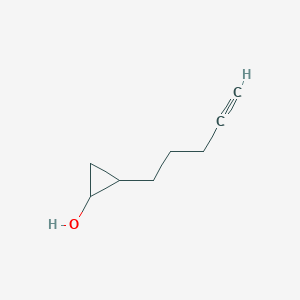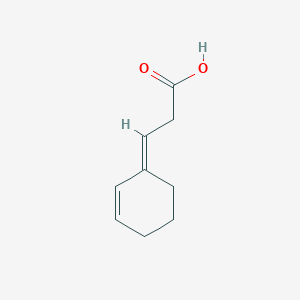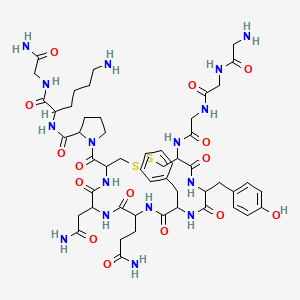
5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions are generally mild, often carried out at room temperature in aqueous media with a mild base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the porphyrin core or the ethynyl group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and sensors
Mechanism of Action
The mechanism by which 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can damage cancer cells. The molecular targets and pathways involved include the porphyrin’s interaction with cellular components and the subsequent generation of reactive species.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5,10,15,20-Tetra(4-carboxyphenyl)porphyrin: Contains carboxyl groups instead of ethynyl, altering its solubility and reactivity.
1,3,5-Tris(4-ethynylphenyl)benzene: Similar in having ethynyl groups but differs in the core structure
Uniqueness
The presence of the ethynyl group in 5-(4-Ethynylphenyl)-10,15,20-triphenyl-21H,23H-porphine makes it unique compared to other porphyrin derivatives
Properties
Molecular Formula |
C46H30N4 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
5-(4-ethynylphenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C46H30N4/c1-2-30-18-20-34(21-19-30)46-41-28-26-39(49-41)44(32-14-8-4-9-15-32)37-24-22-35(47-37)43(31-12-6-3-7-13-31)36-23-25-38(48-36)45(33-16-10-5-11-17-33)40-27-29-42(46)50-40/h1,3-29,47,50H |
InChI Key |
XKXCSEXIDOZUAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B12814577.png)
